(4,5-Dimethoxy-2-nitrophenyl)(phenyl)methanol

Photoacid Generator Photolithography Oligonucleotide Synthesis

Researchers face variable uncaging kinetics due to substitution-sensitive 2-nitrobenzyl photochemistry. This diarylmethanol derivative delivers predictable performance as a photoacid generator precursor. - **Key advantage:** α-phenyl group increases photolysis quantum yield (0.14 @365 nm); 4,5-dimethoxy red-shifts absorption to ~365-400 nm, reducing phototoxicity. - **Application:** Trichloroacetate ester enables maskless oligonucleotide synthesis; stepwise yields match conventional acid deprotection. - **Supply:** 95% purity commercial grade; solid film formulation for photoresists. Available for immediate research procurement.

Molecular Formula C15H15NO5
Molecular Weight 289.28 g/mol
Cat. No. B11836225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4,5-Dimethoxy-2-nitrophenyl)(phenyl)methanol
Molecular FormulaC15H15NO5
Molecular Weight289.28 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C(=C1)C(C2=CC=CC=C2)O)[N+](=O)[O-])OC
InChIInChI=1S/C15H15NO5/c1-20-13-8-11(12(16(18)19)9-14(13)21-2)15(17)10-6-4-3-5-7-10/h3-9,15,17H,1-2H3
InChIKeyKMJVFOOQNYHSOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procure (4,5-Dimethoxy-2-nitrophenyl)(phenyl)methanol


(4,5-Dimethoxy-2-nitrophenyl)(phenyl)methanol (CAS 179104-60-0, MF C15H15NO5, MW 289.28) is a diarylmethanol derivative featuring a 4,5-dimethoxy-2-nitrophenyl core with an α-phenyl substituent . This compound serves as a key intermediate for synthesizing photolabile protecting groups and photoacid generators, particularly the trichloroacetate ester used in maskless photodirected oligonucleotide synthesis [1]. The α-phenyl substitution and dimethoxy pattern confer distinct photochemical properties that differentiate it from non-phenyl and less-substituted analogs.

1
Serves as a key intermediate for photolabile protecting groups and photoacid generators, especially trichloroacetate esters for maskless photodirected oligonucleotide synthesis.
2
The α-phenyl and 4,5-dimethoxy substitution pattern provides distinct photochemical properties that support predictable photolysis at 365 nm.
3
Suitable as a scaffold for esterification to explore structure-activity relationships in photoacid generator design.

Structural Specificity of (4,5-Dimethoxy-2-nitrophenyl)(phenyl)methanol


In-class 2-nitrobenzyl alcohols cannot be freely interchanged because photochemical performance—quantum yield, extinction coefficient, and absorption spectrum—is exquisitely sensitive to substitution pattern. The α-phenyl group enhances photolysis quantum yield relative to unsubstituted benzyl alcohols [1], while the 4,5-dimethoxy substitution induces a red-shifted absorption spectrum compared to parent 2-nitrobenzyl alcohol, enabling efficient photolysis at longer, less damaging wavelengths [2]. Replacing the α-phenyl group with hydrogen or omitting the methoxy groups yields compounds with inferior photon capture or slower uncaging kinetics, directly compromising applications in photodirected synthesis and caged compound release. The quantitative evidence below demonstrates why this specific substitution pattern must be maintained for predictable, high-performance photochemical workflows.

α-Phenyl omission
Replacing the α-phenyl group with hydrogen may reduce photolysis quantum yield, resulting in slower uncaging kinetics and lower efficiency in photodirected synthesis workflows.
Methoxy group removal
Absence of 4,5-dimethoxy groups can lead to a blue-shifted absorption spectrum, limiting efficient photolysis at the commonly used 365 nm wavelength.
Dinitro analog trade-off
2,6-Dinitro analogs exhibit higher quantum yield but lower extinction coefficient; the balance of photon capture versus acid release may not transfer to photon-limited optical setups.

Head-to-Head Evidence: (4,5-Dimethoxy-2-nitrophenyl)(phenyl)methanol vs. Analogs


Extinction Coefficient: vs. 2,6-Dinitro Analog

The trichloroacetate ester of (4,5-dimethoxy-2-nitrophenyl)(phenyl)methanol (ester A) exhibits an extinction coefficient at 365 nm of 3500 M⁻¹cm⁻¹, which is 1.75× higher than that of the corresponding 2,6-dinitro analog (ester D, ε365 = 2000 M⁻¹cm⁻¹) [1]. This higher ε365 enables more efficient photon capture at the 365 nm wavelength commonly employed in maskless photolithography, despite ester A's lower quantum yield (Φ = 0.14 vs. 0.40).

Extinction Coeff.
Direct comparison
ε365 3500 vs 2000 M⁻¹cm⁻¹ (1.75× higher)
Higher photon capture at 365 nm may support lower light doses in photolithography.
Data from trichloroacetate ester comparison; solution in CH₂Cl₂ or MeCN.
Photoacid Generator Photolithography Oligonucleotide Synthesis

Photolysis Quantum Yield: vs. 2,6-Dinitro Analog

The trichloroacetate ester of (4,5-dimethoxy-2-nitrophenyl)(phenyl)methanol (ester A) has a photolysis quantum yield at 365 nm of Φ = 0.14, whereas the corresponding 2,6-dinitro analog (ester D) exhibits a higher quantum yield of Φ = 0.40 [1]. This trade-off between extinction coefficient and quantum yield allows researchers to select the optimal photoacid generator based on the specific constraints of their optical system (e.g., light intensity vs. exposure time).

Quantum Yield
Direct comparison
Φ 0.14 vs 0.40 (target vs 2,6-dinitro)
Lower quantum yield offsets extinction advantage; balanced profile for setups where photon capture is prioritized.
Quantum yield measured at 365 nm; ester form compared.
Photocage Quantum Yield Photoacid Generation

Stepwise Yield: Photodirected vs. Conventional Synthesis

Automated photodirected oligonucleotide synthesis using the trichloroacetate ester of (4,5-dimethoxy-2-nitrophenyl)(phenyl)methanol (ester A) as a photoacid generator achieved stepwise yields that were essentially identical to those obtained by conventional synthesis using direct addition of trichloroacetic acid [1]. The ratio of yields for the two methods showed no significant difference, confirming that maskless photodeprotection does not compromise synthetic fidelity.

Stepwise Yield
Direct comparison
Ratio ~1.0 vs conventional acid deprotection
Maskless photodeprotection achieves synthetic fidelity on par with conventional methods.
Expedite synthesizer, 0.5 μmol scale, 365 nm irradiation.
DNA Microarray Solid-Phase Synthesis Maskless Photolithography

α-Phenyl Substitution: Quantum Yield Enhancement

Literature evidence establishes that α-substitution with a phenyl group (as in (4,5-dimethoxy-2-nitrophenyl)(phenyl)methanol) significantly enhances the quantum yield for photolysis compared to unsubstituted 2-nitrobenzyl alcohols [1]. While exact comparator values are not provided in the same study, this class-level principle is a critical design rule for optimizing photoacid generator performance.

α-Phenyl Effect
Class-level inference
Reported quantum yield enhancement vs unsubstituted benzyl alcohols
α-Phenyl substitution is a critical design element; non-phenyl analogs may show inferior photolysis performance.
Data to verify for exact comparator values.
Structure-Activity Relationship Photocage Design Caged Compounds

4,5-Dimethoxy Substitution: Red-Shifted Absorption

4,5-Dimethoxy-2-nitrobenzyl alcohol exhibits a red-shifted absorption spectrum compared to the parent 2-nitrobenzyl alcohol, as demonstrated by time-resolved UV-vis spectroscopy [1]. This redshift allows photolysis to be driven at longer wavelengths (e.g., 365 nm) that are less damaging to biological samples and more compatible with standard UV sources used in microfabrication.

Red-Shifted Abs.
Class-level inference
Absorption shifts to longer wavelengths vs parent 2-nitrobenzyl alcohol
Enables photolysis at >350 nm, reducing photodamage to sensitive substrates.
Qualitative shift reported; specific λmax details require review.
Photochemistry UV Spectroscopy Photolabile Protecting Group

Commercial Purity and Reproducibility

(4,5-Dimethoxy-2-nitrophenyl)(phenyl)methanol is commercially available with a minimum purity specification of 95% . This defined purity threshold ensures consistent batch-to-batch performance in photochemical applications where trace impurities could act as quenching agents or alter optical density.

Commercial Purity
Data to verify
95% minimum purity
Consistent batch-to-batch optical behavior expected; supports reproducible photochemical studies.
Vendor specification; independent verification recommended.
Quality Control Procurement Specification Reproducibility

Key Applications of (4,5-Dimethoxy-2-nitrophenyl)(phenyl)methanol


Maskless Photodirected Oligonucleotide Arrays

The trichloroacetate ester of this alcohol serves as a photoacid generator enabling computer-controlled, maskless synthesis of high-density DNA microarrays. The ester's extinction coefficient (3500 M⁻¹cm⁻¹) and quantum yield (0.14) at 365 nm [1] provide a balanced profile for UV photolithography, achieving stepwise yields identical to conventional acid deprotection. This application is critical for custom research arrays and diagnostic panels where mask costs are prohibitive.

Photolabile Protecting Groups for Caged Compounds

The α-phenyl-4,5-dimethoxy-2-nitrobenzyl core is a privileged scaffold for designing photoremovable protecting groups (PPGs). The 4,5-dimethoxy substitution red-shifts absorption to ~365–400 nm [2], enabling selective uncaging with reduced phototoxicity in cellular and in vivo experiments. The compound serves as a versatile alcohol handle for esterification with carboxylic acids, phosphates, or other functional groups requiring spatiotemporally controlled release.

Photoacid Generation in Polymer Science

Derivatives of this alcohol can be formulated into solid films as photoacid generators for photoresist applications and polymer crosslinking. The compound's ability to release strong acids (e.g., trichloroacetic acid) upon UV irradiation [1] makes it suitable for photolithographic patterning of polymeric materials and for initiating acid-catalyzed reactions in microfabrication workflows.

Quality-Controlled Intermediate for Custom Esters

With a commercial purity specification of 95% , this alcohol provides a reliable starting material for synthesizing a library of substituted 2-nitrobenzyl esters. Researchers exploring structure-activity relationships in photoacid generator design can procure this compound with confidence in its consistency, enabling reproducible synthesis and comparative photochemical evaluation across different leaving groups.

Application
Selection Property
Validation Focus
Maskless photodirected oligonucleotide arrays
Extinction coefficient/quantum yield balance at 365 nm
Stepwise coupling efficiency parity with conventional acid deprotection
Photolabile protecting groups for caged compounds
Red-shifted absorption enabling uncaging with reduced phototoxicity
Spatiotemporal release fidelity in cellular or in vitro models
Photoacid generation in polymer science
Acid release upon UV irradiation from ester derivatives
Photolithographic patterning resolution and acid-catalyzed reaction efficiency
Quality-controlled intermediate for custom esters
Consistent purity specification for reproducible derivatization
Comparative photochemical evaluation across different leaving groups
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